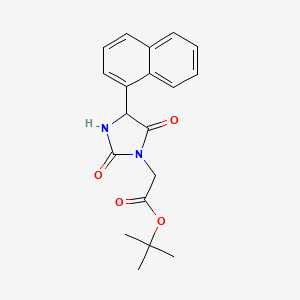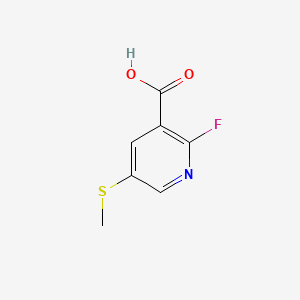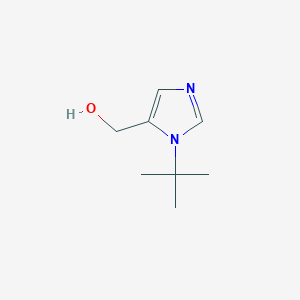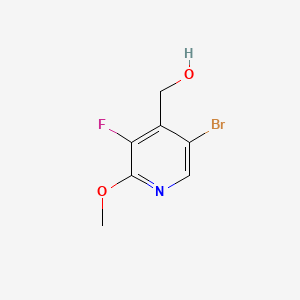
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is an organic compound that features a tert-butyl ester group, a naphthalene ring, and an imidazolidine-2,5-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves the reaction of naphthalene derivatives with imidazolidine-2,5-dione under specific conditions. One common method involves the use of tert-butyl bromoacetate as a starting material, which reacts with the naphthalene derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The imidazolidine-2,5-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The naphthalene ring and imidazolidine-2,5-dione moiety are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the imidazolidine-2,5-dione moiety can inhibit enzymes involved in inflammatory pathways. These interactions disrupt cellular processes, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1,8-dicarboxylic anhydride share structural similarities with the naphthalene ring.
Imidazolidine-2,5-dione derivatives: Compounds such as phthalimide and succinimide have similar imidazolidine-2,5-dione moieties.
Uniqueness
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the combination of the naphthalene ring and imidazolidine-2,5-dione moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
tert-butyl 2-(4-naphthalen-1-yl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C19H20N2O4/c1-19(2,3)25-15(22)11-21-17(23)16(20-18(21)24)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,11H2,1-3H3,(H,20,24) |
InChIキー |
JWCKGVRHDCXZQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)


![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)


![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)


